methyl 5H-dibenzo[b,f]azepine-5-carboxylate
Description
Properties
IUPAC Name |
methyl benzo[b][1]benzazepine-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPJVUYYJLQGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement. This method is effective for synthesizing a range of dibenzazepines . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production methods for dibenzazepine derivatives often involve the use of mixed solvents, such as methanol and aromatic solvents, for crystallization and purification steps. The reaction conditions typically include controlled temperatures and the use of activated carbon for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings and the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various halogenated, oxidized, and reduced derivatives of this compound .
Scientific Research Applications
Chemical Applications
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate serves as a starting material for synthesizing pharmacologically significant derivatives. The compound is particularly valuable in the development of dibenzoazepine-pyridazine derivatives, which are important for exploring new therapeutic agents.
Biological Applications
Research indicates that this compound exhibits potential biological activities . It has been studied for its interactions with biological molecules, which may lead to significant pharmacological effects.
Anticonvulsant Activity
One of the notable applications is in the development of anticonvulsant drugs . This compound is a precursor for compounds like oxcarbazepine, which is used to treat epilepsy. Studies have demonstrated that derivatives of this compound can effectively block sodium channels, contributing to their anticonvulsant properties .
Medical Applications
In medicine, this compound plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its derivatives are being explored for their therapeutic effects against neurological disorders.
Case Study: Anticonvulsant Derivatives
A study published in the Journal of Medicinal Chemistry highlighted several new dibenz[b,f]azepine derivatives that exhibited enhanced anticonvulsant activity compared to traditional treatments. These compounds were shown to have improved efficacy and safety profiles, making them promising candidates for further development .
Industrial Applications
The compound is also utilized in the chemical industry for producing fine chemicals and intermediates. Its versatility allows it to be integrated into various synthetic pathways, leading to the development of diverse chemical products.
Industrial Synthesis Routes
Common industrial methods for synthesizing this compound include:
- Use of Mixed Solvents : Employing solvents like methanol and aromatic solvents during crystallization and purification.
- Controlled Reaction Conditions : Maintaining specific temperatures and utilizing activated carbon for purification processes .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Starting material for pharmacological derivatives | Dibenzoazepine-pyridazine derivatives |
| Biology | Potential biological activities | Anticonvulsant effects |
| Medicine | Intermediate in pharmaceutical synthesis | Oxcarbazepine and related compounds |
| Industry | Production of fine chemicals and intermediates | Various chemical products |
Mechanism of Action
The mechanism of action of methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an organic electrophile in certain reactions, such as the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Impact : The ester group in methyl 5H-dibenzoazepine-5-carboxylate enhances solubility in organic solvents compared to the amide group in carbamazepine, making it more suitable for polymer synthesis (e.g., electroactive polyamides) .
- Ring Saturation : Oxcarbazepine and 10,11-dihydro derivatives exhibit reduced aromaticity, altering metabolic stability and pharmacological activity .
Key Observations :
- The methyl ester derivative is synthesized via phosgenation, a method distinct from the oxidative coupling used for carbamazepine .
- Industrial routes for 10,11-dihydro derivatives emphasize scalability and cost-efficiency, often involving reductive steps .
Solubility and Stability :
- The dihydro analog (10,11-dihydro-5H-dibenzoazepine) is more thermally stable, enabling its use in high-temperature reactions .
Biological Activity
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a member of the dibenzoazepine family, characterized by a fused bicyclic structure. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It functions as an organic electrophile, potentially modulating the activity of enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to inhibit histone deacetylases (HDACs), which can lead to altered gene expression and cellular function.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds have shown effectiveness against Staphylococcus aureus and Bordetella bronchiseptica, with varying degrees of potency . The rank order of antimicrobial activity against these pathogens was reported as follows:
| Compound | Antimicrobial Activity Rank |
|---|---|
| C5 | 1 |
| C2 | 2 |
| C8 | 3 |
| C1 | 4 |
| C4 | 5 |
| C3 | 6 |
| C7 | 7 |
These findings suggest that modifications to the dibenzoazepine structure can enhance antimicrobial efficacy.
Anticonvulsant Activity
This compound derivatives have also been evaluated for their anticonvulsant properties. In comparative studies, certain derivatives exhibited anticonvulsant activity comparable to standard medications like carbamazepine. The results indicated that compounds such as C7 and C5 have significant anticonvulsant effects, while others showed mild to negligible activity .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. Compounds derived from this structure demonstrated varying levels of radical scavenging activity, with some derivatives showing considerable antioxidant potential. The rank order for antioxidant activity was:
| Compound | Antioxidant Activity Rank |
|---|---|
| C3 | 1 |
| C4 | 2 |
| C5 | 3 |
| C7 | 4 |
| C8 | 5 |
| C6 | 6 |
| C1 | 7 |
| C2 | 8 |
These results indicate that certain modifications can enhance the compound's ability to reduce oxidative stress .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound derivatives:
- Anticancer Activity : A study evaluated various dibenzo[b,f]azepines against a panel of cancer cell lines at the National Cancer Institute (NCI). One derivative demonstrated significant anti-proliferative effects and was found to inhibit topoisomerase II, a critical enzyme in cancer cell proliferation .
- Neurological Disorders : Research indicated that certain derivatives not only possessed anticonvulsant properties but also showed antibacterial activity that may aid in treating neurological disorders associated with bacterial infections .
Q & A
Q. What are the established synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate, and what key reagents are involved?
The synthesis typically involves Friedel-Crafts alkylation or acylation reactions to construct the dibenzazepine core, followed by carboxylation and esterification. For example:
- Step 1 : Formation of the dibenzazepine backbone via cyclization using Lewis acids like AlCl₃ .
- Step 2 : Carboxylation at the 5-position using phosgene or triphosgene to generate the carbonyl chloride intermediate, which is then esterified with methanol .
- Key reagents : Triethylamine is often used to neutralize acidic byproducts during esterification .
Q. How can elemental analysis and spectroscopic methods ensure the purity and structural integrity of this compound?
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Solubility : Use anhydrous methanol or DCM for dissolution; avoid protic solvents if unstable intermediates are present .
Advanced Research Questions
Q. How can researchers optimize the synthesis to avoid hazardous reagents like phosgene?
Alternative methodologies include:
- Cyanamide pathways : Use halocyanogen (ClCN) with amines to generate carboxamides, followed by dehydration to nitriles .
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation while improving yield .
- Greener catalysts : Replace AlCl₃ with ionic liquids or zeolites for Friedel-Crafts steps .
Q. What strategies resolve discrepancies in elemental analysis data, such as lower-than-expected chlorine content?
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Reaction path simulations : Use software like Gaussian or ORCA to model transition states for ester hydrolysis or ring-opening reactions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as anti-inflammatory potential?
Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?
- Byproduct control : Optimize reaction stoichiometry and temperature to minimize dimerization or polymerization.
- Purification hurdles : Use preparative HPLC or column chromatography for large-scale separation of structurally similar impurities .
Methodological Considerations
Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SN1 vs. SN2) in ester functionalization?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., CD₃OD vs. CH₃OH).
- Stereochemical analysis : Use chiral HPLC to track retention of configuration in substitution reactions .
Q. What advanced spectroscopic techniques are critical for characterizing metastable intermediates during synthesis?
- In situ FTIR : Monitor real-time carbonyl group transformations.
- Cryogenic NMR : Trap transient intermediates at low temperatures (–80°C) for structural elucidation .
Q. How can machine learning models accelerate the discovery of novel dibenzazepine derivatives with enhanced bioactivity?
- Data-driven SAR : Train models on existing bioactivity datasets (e.g., ChEMBL) to predict IC₅₀ values for new analogs.
- Generative chemistry : Use platforms like REINVENT to design molecules with optimized ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
